molecular formula C11H13NO4 B107361 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide CAS No. 153277-41-9

2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide

Cat. No. B107361
CAS RN: 153277-41-9
M. Wt: 223.22 g/mol
InChI Key: ZVCDSMMCVQXTQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of benzo[d][1,3]dioxol-5-amine with Bpin (bis(pinacolato)diboron)–B(dan) (naphthalene-1,8-diamino boronamide) in the presence of tetrabutylammonium iodide (TBAI), sodium acetate (NaOAc), and BPO (boron pinacolyl oxide) . The exact synthetic pathway and conditions would need to be explored further in relevant literature.


Molecular Structure Analysis

  • Temperature (T) : 193 K The asymmetric unit contains one molecule, and all bonds and angles fall within the normal range .

Future Directions

: Ren, H., & Miao, Z.-C. (2021). The crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 481–483. DOI: 10.1515/ncrs-2021-0081

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(14-2)11(13)6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCDSMMCVQXTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC2=C(C=C1)OCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide

Synthesis routes and methods

Procedure details

Thionyl chloride (39.6 g) and a drop of dimethylformamide were added to a solution of benzo(1,3)dioxol-5-yl-acetic acid (30.0 g) in toluene (200 ml) and then the mixture was stirred for 2.5 hours at 60° C., after distilling out the solvent, to yield unpurified benzo(1,3)dioxol-5-yl-acetyl chloride. A solution of sodium hydroxide (20.0 g) in water (150 ml) was added to a solution of N,O-dimethylhydroxylamine hydrochloride (19.5 g) in toluene (200 ml) at 0° C., and further the unpurified benzo(1,3)dioxol-5-yl-acetyl chloride was added thereto, and then the mixture was stirred for 3 hours. The reaction mixture was extracted with toluene and dried over anhydrous magnesium sulfate, and from which the solvent was evaporated to yield unpurified 2-benzo(1,3)dioxol-5-yl-N-methoxy-N-methylacetoamide (35.4 g).
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
19.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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